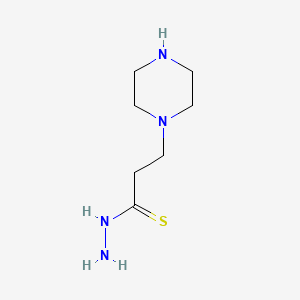

3-(Piperazin-1-yl)propanethiohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

165680-28-4 |

|---|---|

Molecular Formula |

C7H16N4S |

Molecular Weight |

188.293 |

IUPAC Name |

3-piperazin-1-ylpropanethiohydrazide |

InChI |

InChI=1S/C7H16N4S/c8-10-7(12)1-4-11-5-2-9-3-6-11/h9H,1-6,8H2,(H,10,12) |

InChI Key |

LIYFSFDYUUIPHL-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CCC(=S)NN |

Origin of Product |

United States |

The Significance of the Piperazine Scaffold in Medicinal Chemistry Research

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.com Its prevalence in a vast number of commercially available drugs is a testament to its versatile and favorable properties. nih.gov The unique structural and physicochemical characteristics of the piperazine moiety contribute significantly to its utility in drug design.

One of the primary advantages of the piperazine scaffold is its ability to improve the pharmacokinetic properties of a drug candidate. The two nitrogen atoms can be functionalized, allowing for the modulation of properties such as solubility, lipophilicity, and basicity (pKa). This adaptability enables medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule to enhance its bioavailability and therapeutic window. nih.govscilit.com The basic nature of the piperazine nitrogens often allows for the formation of salts, which can improve aqueous solubility and facilitate formulation.

Furthermore, the piperazine ring serves as a versatile linker or scaffold to correctly orient pharmacophoric groups for optimal interaction with biological targets. mdpi.com Its conformational flexibility can be constrained by incorporating it into more complex structures, providing a level of structural rigidity that can be crucial for target affinity and specificity. nih.gov

The therapeutic applications of piperazine-containing compounds are remarkably diverse, underscoring the scaffold's importance. researchgate.netnih.gov Derivatives have been developed that exhibit a wide array of pharmacological activities, as detailed in the table below.

| Therapeutic Area | Examples of Pharmacological Activity |

| Oncology | Anticancer, Antitumor |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial, Antitubercular |

| Central Nervous System | Antidepressant, Antipsychotic, Anxiolytic, Cognition Enhancing |

| Inflammation & Immunology | Anti-inflammatory |

| Cardiovascular System | Antianginal, Cardioprotective |

| Other | Antihistamine, Antidiabetic, Antioxidant |

This broad spectrum of activity has cemented the piperazine nucleus as an indispensable tool for the generation of novel therapeutic agents. nih.govnih.gov

Overview of Thiohydrazide Functionalities and Their Relevance in Bioactive Compounds

Thiohydrazides and their related derivatives, such as thiosemicarbazides, are recognized as valuable functional groups and versatile intermediates in the synthesis of a wide range of heterocyclic compounds. researchgate.netnih.gov The presence of both sulfur and nitrogen atoms imparts unique chemical reactivity that is exploited for the construction of various biologically active rings, including thiadiazoles, triazoles, and pyrazoles. nih.gov

The relevance of the thiohydrazide moiety in medicinal chemistry stems from the significant pharmacological profiles exhibited by the compounds derived from it. These derivatives have demonstrated a broad array of biological effects, making them attractive starting points for drug discovery programs.

Key Biological Activities Associated with Thiohydrazide Derivatives:

Antimicrobial Activity: Many compounds synthesized from thiohydrazide precursors have shown potent activity against various strains of bacteria and fungi. nih.gov

Anticancer Activity: The thiohydrazide functionality is a key component in the synthesis of novel compounds that have been investigated for their antiproliferative effects against various cancer cell lines. nih.gov

Antitubercular Activity: Researchers have successfully synthesized thiohydrazide-based compounds with promising activity against Mycobacterium tuberculosis.

Anti-inflammatory Activity: The structural motif has been incorporated into molecules designed to possess anti-inflammatory properties. nih.gov

Antiviral Activity: Certain derivatives have been explored for their potential to inhibit viral replication. nih.gov

The thiohydrazide group acts as a flexible building block, allowing for the introduction of diverse substituents, which in turn modulates the biological activity of the final compound. This synthetic tractability makes it a powerful tool for developing libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. researchgate.net

Academic Rationale and Research Focus for 3 Piperazin 1 Yl Propanethiohydrazide

Strategic Synthetic Approaches for Piperazine-Thiohydrazide Derivatives

The construction of molecules incorporating both a piperazine ring and a thiohydrazide functional group requires a multi-step approach that leverages well-established reaction pathways. These strategies often involve the initial formation of a stable piperazine-containing intermediate, followed by the elaboration of a side chain to introduce the thiohydrazide moiety.

Elucidation of Key Reaction Pathways and Mechanisms

The synthesis of piperazine-thiohydrazide derivatives typically proceeds through one of two primary routes. The first involves the initial N-alkylation of the piperazine ring, followed by functional group transformations to generate the thiohydrazide. The second, and often more versatile approach, involves building the piperazine ring onto a pre-existing scaffold that already contains the thiohydrazide or a precursor.

A common and effective method for the N-alkylation of piperazine is the Michael addition reaction. In this pathway, piperazine acts as a nucleophile, attacking an α,β-unsaturated carbonyl compound, such as an acrylate (B77674) ester. This reaction is typically base-catalyzed and proceeds readily to form the N-substituted piperazine derivative. The subsequent conversion of the ester to a thiohydrazide can then be accomplished.

The formation of the thiohydrazide functional group itself can be achieved through several mechanisms. A widely used method is the reaction of a carboxylic acid ester with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. researchgate.net This hydrazide can then be subjected to a thionation reaction, where the carbonyl oxygen is replaced by a sulfur atom. Reagents such as Lawesson's reagent or phosphorus pentasulfide are commonly employed for this transformation. nih.govorganic-chemistry.org The mechanism of thionation with Lawesson's reagent is believed to proceed through a four-membered thiaoxaphosphetane intermediate. nih.govunict.it

An alternative pathway to thiohydrazides involves the reaction of a dithiocarboxylic acid ester with hydrazine. This method offers a more direct route to the target functionality, avoiding the isolation of the hydrazide intermediate.

Methodological Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of piperazine-thiohydrazide derivatives. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.

In the N-alkylation of piperazine via Michael addition, the choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents such as ethanol (B145695) can facilitate the reaction by stabilizing the charged intermediates. The use of a base, such as potassium carbonate, is often necessary to deprotonate the piperazine and enhance its nucleophilicity.

For the thionation of hydrazides, the selection of the thionating agent and reaction conditions is critical. Lawesson's reagent is often preferred over phosphorus pentasulfide due to its higher reactivity and solubility in organic solvents. organic-chemistry.org The reaction is typically carried out in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene to facilitate the reaction, which often requires elevated temperatures. The stoichiometry of the thionating agent must be carefully controlled to avoid the formation of byproducts.

The table below summarizes some of the key reaction parameters that can be optimized for the synthesis of piperazine-thiohydrazide derivatives.

| Reaction Step | Parameter to Optimize | Typical Conditions | Rationale |

| N-Alkylation (Michael Addition) | Solvent | Ethanol, Methanol | Protic solvents stabilize intermediates. |

| Base | Potassium Carbonate, Triethylamine | Enhances the nucleophilicity of piperazine. | |

| Temperature | Room Temperature to Reflux | Controls reaction rate. | |

| Hydrazide Formation | Reactant Ratio | Excess Hydrazine Hydrate | Drives the reaction to completion. |

| Solvent | Ethanol | Good solvent for both ester and hydrazine. | |

| Temperature | Reflux | Increases reaction rate. | |

| Thionation | Thionating Agent | Lawesson's Reagent, P4S10 | Lawesson's reagent is often more soluble and reactive. organic-chemistry.org |

| Solvent | Toluene, Xylene (anhydrous) | High-boiling, non-protic solvents are required. | |

| Temperature | Reflux | Provides the necessary activation energy. |

Specific Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from readily available reagents. The first step is the synthesis of an ester precursor, ethyl 3-(piperazin-1-yl)propanoate, followed by its conversion to the target thiohydrazide.

Detailed Procedural Design and Execution

Step 1: Synthesis of Ethyl 3-(piperazin-1-yl)propanoate

The synthesis commences with the Michael addition of piperazine to ethyl acrylate. A solution of piperazine in a suitable solvent, such as ethanol, is treated with ethyl acrylate. The reaction is typically carried out at room temperature and can be monitored by thin-layer chromatography (TLC). The use of excess piperazine can help to minimize the formation of the di-substituted product.

Step 2: Synthesis of 3-(Piperazin-1-yl)propanehydrazide

The crude ethyl 3-(piperazin-1-yl)propanoate is then reacted with hydrazine hydrate. The ester is dissolved in ethanol, and an excess of hydrazine hydrate is added. The mixture is heated at reflux for several hours to ensure complete conversion to the hydrazide. researchgate.net

Step 3: Synthesis of this compound

The final step is the thionation of the 3-(piperazin-1-yl)propanehydrazide intermediate. The hydrazide is dissolved in an anhydrous solvent like toluene, and Lawesson's reagent is added portion-wise. The reaction mixture is heated to reflux and maintained at this temperature until the starting material is consumed, as indicated by TLC.

A summary of the proposed synthetic procedure is provided in the table below.

| Step | Reactants | Reagents/Solvents | Key Conditions |

| 1 | Piperazine, Ethyl acrylate | Ethanol | Room temperature, stirring |

| 2 | Ethyl 3-(piperazin-1-yl)propanoate, Hydrazine hydrate | Ethanol | Reflux |

| 3 | 3-(Piperazin-1-yl)propanehydrazide, Lawesson's reagent | Toluene (anhydrous) | Reflux |

Advanced Purification and Isolation Techniques

The purification of the intermediates and the final product is essential to obtain a compound of high purity.

For the intermediate, ethyl 3-(piperazin-1-yl)propanoate, purification can be achieved by vacuum distillation. Any unreacted piperazine and the solvent are first removed under reduced pressure. The resulting residue can then be distilled under high vacuum to yield the pure ester.

The hydrazide intermediate, being a solid, can be purified by recrystallization. A suitable solvent system, such as ethanol or a mixture of ethanol and diethyl ether, can be used to dissolve the crude product at an elevated temperature. Upon cooling, the purified hydrazide will crystallize out of the solution and can be collected by filtration. youtube.comyoutube.comyoutube.com

The final product, this compound, can also be purified by recrystallization. google.com Given its polar nature, a polar solvent or a mixture of solvents may be required. The choice of solvent should be such that the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. After cooling and crystallization, the pure product is collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.

Column chromatography is another powerful technique that can be employed for the purification of all synthesized compounds, particularly if recrystallization proves to be inefficient in removing certain impurities. google.com Silica gel is a common stationary phase, and a suitable eluent system, typically a mixture of a polar and a non-polar solvent, is used to separate the desired compound from any byproducts.

Synthesis of Novel Structural Analogues and Derivatives of this compound

The versatile nature of the piperazine ring and the thiohydrazide functional group allows for the synthesis of a wide range of structural analogues. These modifications can be introduced at various positions of the molecule to explore structure-activity relationships in different applications.

One common strategy for creating analogues is to use substituted piperazines in the initial Michael addition step. A variety of N-substituted piperazines, such as N-methylpiperazine or N-phenylpiperazine, are commercially available or can be readily synthesized. scirp.org The use of these starting materials would lead to analogues with substitution on the distal nitrogen of the piperazine ring.

Another point of diversification is the thiohydrazide moiety. The hydrazide intermediate can be reacted with various aldehydes or ketones to form thiohydrazones, which are a class of compounds with their own unique properties. Furthermore, the thiohydrazide can participate in cyclization reactions to form various five- and six-membered heterocyclic rings, such as thiadiazoles or thiadiazines. mdpi.com

The propionyl linker can also be modified. For instance, using different α,β-unsaturated esters in the initial step would result in analogues with varying chain lengths or branching.

The table below illustrates some potential structural modifications for the synthesis of novel analogues.

| Position of Modification | Example of Modification | Synthetic Strategy |

| Piperazine Ring (N-4) | N-Methyl, N-Phenyl, N-Benzyl | Use of corresponding N-substituted piperazine in the initial step. |

| Thiohydrazide Moiety | Formation of Thiohydrazones | Reaction of the thiohydrazide with various aldehydes or ketones. |

| Formation of Thiadiazoles | Cyclization of the thiohydrazide with a suitable reagent. mdpi.com | |

| Propionyl Linker | Different chain lengths | Use of different α,β-unsaturated esters (e.g., ethyl butenoate). |

This modular approach to the synthesis allows for the generation of a diverse library of this compound analogues for further investigation.

Systematic Modifications on the Piperazine Core Moiety

The structural diversity of piperazine-containing molecules is most commonly achieved through substitution at the nitrogen positions. mdpi.comdoaj.org For a molecule like this compound, the N-4 nitrogen of the piperazine ring is a prime site for systematic modification, allowing for the exploration of structure-activity relationships (SAR). nih.govresearchgate.net Synthetic strategies typically involve standard N-alkylation or N-arylation reactions, such as nucleophilic substitution or Buchwald-Hartwig amination, to introduce a wide array of functional groups. nih.gov These modifications can range from simple alkyl and aryl groups to more complex heterocyclic systems, fundamentally altering the molecule's steric and electronic properties. nih.govnih.gov

More advanced methodologies focus on the direct C–H functionalization of the piperazine ring's carbon atoms, a strategy that moves beyond simple N-substitution. researchwithnj.commdpi.comdoaj.org Techniques such as photoredox catalysis and directed lithiation enable the introduction of substituents at the C-2 position of the piperazine core. mdpi.comresearchgate.netnsf.gov For instance, photoredox-mediated methods can couple N-Boc protected piperazines with various aromatic systems. mdpi.com Similarly, directed ortho-lithiation using reagents like s-BuLi can create a carbanion on the piperazine ring, which can then react with a variety of electrophiles. mdpi.com These advanced approaches provide access to novel analogues with defined substitution patterns that are not achievable through traditional methods, significantly expanding the chemical space available for drug discovery. mdpi.com

Rational Design of Substitutions on the Propanethiohydrazide (B12116323) Functional Group

The rational design of analogues also extends to the propanethiohydrazide functional group. nih.gov This moiety is a versatile chemical handle that can be strategically modified to tune the compound's properties or to serve as a precursor for more complex structures. The thiohydrazide group, -C(=S)NHNH2, is a potent nucleophile and can readily react with electrophiles like aldehydes and ketones to form stable thiosemicarbazone derivatives. researchgate.net These derivatives can then undergo intramolecular cyclization to generate various five-membered heterocyclic rings, such as 1,3,4-thiadiazoles. researchgate.net

The design process can involve several considerations:

Heterocycle Formation: The thiohydrazide can be used as a key intermediate to synthesize a library of hybrid molecules containing different heterocyclic systems (e.g., triazoles, thiadiazoles), which is a common strategy in medicinal chemistry to explore new pharmacophores. researchgate.net

Linker Modification: The three-carbon (propane) linker connecting the piperazine and thiohydrazide moieties can be lengthened or shortened. This modification alters the flexibility and spatial orientation of the two terminal functional groups, which can be critical for optimizing interactions with a biological target. nih.gov

The goal of this rational design is to create analogues with improved pharmacokinetic profiles or enhanced binding affinity to a specific target, guided by structural biology insights and SAR studies. nih.gov

Comprehensive Spectroscopic and Analytical Characterization Techniques

The definitive structural confirmation of newly synthesized compounds like this compound and its analogues relies on a suite of modern analytical methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for elucidating the molecular structure. rsc.orgnih.govresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. nih.govcaltech.edu

For a typical analogue of this compound, the ¹H NMR spectrum would exhibit characteristic signals:

Piperazine Ring Protons: The eight protons on the piperazine ring typically appear as a set of complex, often broad multiplets in the range of δ 2.5–3.8 ppm. mdpi.com Their appearance is complicated by the chair-to-chair conformational interconversion of the ring and the potential for magnetic non-equivalence. nih.gov

Propyl Linker Protons: The methylene (B1212753) groups of the propane (B168953) chain (-CH2-CH2-C(=S)-) would present as distinct multiplets, typically triplets or quintets, based on their coupling with adjacent protons. rsc.org

Thiohydrazide Protons: The N-H protons of the thiohydrazide group would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbon atoms of the piperazine ring, the propyl linker, and the thiocarbonyl group (C=S), which typically appears significantly downfield. mdpi.comresearchgate.net Two-dimensional NMR techniques like COSY, HSQC, and HMBC are often employed to definitively assign all proton and carbon signals and confirm connectivity within the molecule. mdpi.comnih.gov

Table 1: Representative NMR Data for a Hypothetical 3-(4-Aryl-piperazin-1-yl)propanethiohydrazide Analogue

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Aryl-H | 6.8 - 7.3 | 115 - 150 | m |

| Piperazine-H (Ar-N-CH₂) | ~ 3.2 | ~ 50 | t |

| Piperazine-H (S-C-C-N-CH₂) | ~ 2.7 | ~ 53 | t |

| Propyl-H (-CH₂-C=S) | ~ 2.9 | ~ 35 | t |

| Propyl-H (-N-CH₂-) | ~ 2.8 | ~ 55 | t |

| NH | ~ 9.5 | - | br s |

| NH₂ | ~ 4.8 | - | br s |

| C=S | - | ~ 190-200 | - |

Advanced Mass Spectrometry (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is crucial for determining the molecular weight and formula of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like piperazine derivatives, typically yielding a prominent protonated molecular ion [M+H]⁺. nih.govresearchgate.net This allows for the straightforward determination of the molecular mass.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement (typically to four or five decimal places), which enables the unambiguous determination of the compound's elemental composition and molecular formula. nih.gov This is a critical step in characterization, as it distinguishes the target compound from other potential isomers or byproducts. The fragmentation patterns observed in tandem MS experiments (MS/MS) can further corroborate the proposed structure by showing characteristic losses of fragments corresponding to different parts of the molecule, such as the piperazine ring or side chains. raco.catlibretexts.orgwikipedia.orgnih.gov

Table 2: Example Mass Spectrometry and Elemental Analysis Data

| Analysis Type | Parameter | Expected Result for C₁₃H₂₀N₄S | Finding |

|---|---|---|---|

| ESI-MS | Molecular Ion | [M+H]⁺ | m/z 265.15 |

| HRMS | Calculated Mass | 265.1481 (for [M+H]⁺) | Confirms C₁₃H₂₀N₄S |

| Elemental Analysis | % Carbon (C) | 58.61 | 58.55 |

| % Hydrogen (H) | 7.57 | 7.61 | |

| % Nitrogen (N) | 21.03 | 20.98 | |

| % Sulfur (S) | 12.04 | 12.10 |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. chemcollective.orgmdpi.com The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. youtube.com A close match between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the compound's empirical formula and serves as a crucial indicator of its purity. chemcollective.orgquora.com When combined with a molecular weight determination from mass spectrometry, elemental analysis allows for the confident assignment of the molecular formula. quora.comwyzant.comyoutube.com

Correlations Between Piperazine Ring Substitutions and Biological Activity Modulations

The piperazine nucleus is a cornerstone in drug design, with substitutions, particularly on the distal nitrogen (N4), dramatically altering biological activity. wisdomlib.orgnih.gov This is because the N4 position often extends into solvent-exposed regions or interacts with specific pockets of a biological target. The nature of the substituent—whether it is bulky, flexible, aromatic, electron-donating, or electron-withdrawing—can modulate affinity, selectivity, and metabolic stability.

In many classes of bioactive compounds, the introduction of various substituents on the piperazine ring leads to a range of pharmacological effects, from antimicrobial to central nervous system activities. researchgate.netacgpubs.org For instance, studies on arylpiperazine derivatives have shown that substituents on the phenyl ring can fine-tune receptor binding affinity, such as for serotonin (B10506) receptors. researchgate.net Research on xanthone (B1684191) derivatives bearing an N-(2-methoxyphenyl)piperazine fragment demonstrated high affinity for the 5-HT1A receptor, suggesting that this specific substitution is crucial for its antidepressant-like activity. researchgate.net

Similarly, in the context of this compound derivatives, modifying the N4-position is a primary strategy for SAR exploration. Introducing small alkyl groups, substituted aryl moieties, or heterocyclic rings could lead to significant changes in efficacy. For example, SAR studies on triterpene derivatives revealed that incorporating an acyl piperazine moiety significantly enhanced antitumor bioactivities. nih.gov Another study on chalcone-dithiocarbamate hybrids found that substituents on the piperazine unit were critical for their inhibitory activity against cancer cell lines. nih.gov

These findings underscore a general principle: the N4 position of the piperazine ring in a molecule like this compound is a key handle for optimizing biological activity. The ideal substituent would depend entirely on the specific topology and chemical environment of the target protein's binding site.

Table 1: Illustrative Impact of Piperazine N4-Substituents on Biological Activity in structurally related compounds Note: This table is a representative example based on general findings for piperazine derivatives, as specific data for this compound is not available.

| Base Scaffold | N4-Substituent | Observed Biological Activity | Reference Principle |

|---|---|---|---|

| Arylpiperazine | 2-Methoxyphenyl | High affinity for 5-HT1A receptors, antidepressant effects | Specific aryl substitutions can target CNS receptors. researchgate.net |

| Chalcone-piperazine | 4-Fluorophenyl | Potent antiproliferative activity against PC3 cancer cells | Substituents on the piperazine unit are important for inhibitory activity. nih.gov |

| Pentacyclic Triterpene | Acyl group | Improved antitumor bioactivities | Acylation of the piperazine nitrogen can enhance efficacy. nih.gov |

Influence of the Thiohydrazide Moiety on the Compound's Efficacy Profile

The thiohydrazide group (-CSNHNH2) is a critical pharmacophore that imparts distinct chemical properties. It is a higher homolog of the well-studied thiosemicarbazone group. nih.gov The presence of both sulfur and nitrogen atoms makes it an excellent hydrogen bond donor and acceptor, allowing for strong interactions with biological targets. The sulfur atom increases lipophilicity compared to an oxygen analog (an amide hydrazide), which can enhance membrane permeability.

The thiohydrazide moiety is known for its ability to chelate metal ions, a property that is central to the mechanism of action for some antimicrobial and anticancer agents. Furthermore, this functional group is chemically versatile and can serve as a synthon for creating more complex heterocyclic systems like thiadiazoles or triazoles, which possess a wide range of biological activities. chemrxiv.orgmdpi.com For example, studies have shown that thiocarbohydrazide (B147625) can be used to generate novel triazole and pyrazole (B372694) derivatives with promising antimicrobial properties. chemrxiv.org

In the structure of this compound, the terminal thiohydrazide group is likely to be a primary point of interaction with a target protein. Its replacement with an oxo-hydrazide (-CONHNH2) or cyclization into a thiadiazole ring would be a key modification in SAR studies to probe the importance of the thione sulfur and the free hydrazine group for activity. The reactivity of this moiety suggests it could potentially form covalent bonds with targets under certain conditions, or act as a key anchor in the binding pocket through a network of hydrogen bonds and metal coordination. nih.gov

The Role of the Propyl Linker in Ligand-Target Recognition and Conformational Dynamics

Distance and Orientation: The propyl linker dictates the spatial distance between the bulky piperazine head and the interactive thiohydrazide tail. This distance must be optimal to allow both ends of the molecule to engage with their respective binding subsites on a target protein simultaneously.

Conformational Flexibility: An alkyl chain like a propyl group has significant rotational freedom around its single bonds. This flexibility allows the molecule to adopt various conformations, increasing the probability of finding a low-energy shape that is complementary to the binding site. nih.gov However, too much flexibility can be entropically unfavorable upon binding.

SAR studies often involve varying the linker length. For instance, comparing a series of compounds with ethyl (2-carbon), propyl (3-carbon), and butyl (4-carbon) linkers can reveal the optimal distance required for activity. In some piperazine derivatives targeting histamine (B1213489) H3 receptors, extending the linker length was found to decrease affinity, demonstrating the high sensitivity of the target to this structural feature. nih.gov

Conformational Analysis and Elucidation of Bioactive Conformations in SAR Contexts

The biological activity of a flexible molecule like this compound is dictated by its three-dimensional structure, specifically the "bioactive conformation" it adopts when binding to its target. nih.gov Understanding the molecule's conformational preferences is therefore essential.

The piperazine ring typically exists in a stable chair conformation, with the substituents on the nitrogen atoms occupying either axial or equatorial positions. Infrared spectral measurements on piperazine and related heterocycles indicate a preference for the N-H bond to be in an equatorial position. rsc.org The large propyl-thiohydrazide group at the N1 position would also strongly favor an equatorial orientation to minimize steric hindrance.

Comparative SAR Studies with Structurally Related Piperazine-Containing Bioactive Compounds

The piperazine scaffold is present in a vast array of clinically used drugs with diverse activities, including antipsychotic, antidepressant, antihistaminic, and antiviral effects. wisdomlib.orgnih.govmdpi.com Comparing the structure of this compound to these known agents provides valuable context for predicting its potential biological profile.

Antidepressants (e.g., Vortioxetine): Many piperazine-based antidepressants feature a large, complex aryl or heteroaryl group attached to the N4-position, which is critical for interaction with serotonin or other monoamine transporters and receptors. nih.govresearchgate.net The unsubstituted N4-H in the parent compound of this article suggests it would likely have a different target profile unless derivatized.

Antihistamines (e.g., Cetirizine): These drugs often contain a diarylmethyl group on the piperazine N4, along with a terminal carboxylic acid group separated by a short linker. The acidic group is a key interaction point. The thiohydrazide in this compound offers a different set of interactions (H-bond donor/acceptor, potential for chelation) compared to the carboxylate of cetirizine.

Antipsychotics (e.g., Clozapine): These are often complex, multi-ring structures where the piperazine acts as a linker between two larger aromatic systems. nih.gov

Antiviral agents: Some antiviral compounds incorporate piperazine to enhance activity. For example, 1,3,5-triazine (B166579) derivatives containing a piperazine structure have shown activity against the potato virus Y (PVY). mdpi.com

This comparative analysis reveals that the terminal functional group is a major determinant of the pharmacological class. While the piperazine core provides a versatile and favorable scaffold, it is the combination of the linker and the terminal group—in this case, a propylthiohydrazide—that will define the unique biological activity and SAR of this particular chemical series. The thiohydrazide moiety is less common in approved drugs than, for example, a carboxylic acid or a complex aromatic system, suggesting that this compound class may interact with novel biological targets or exhibit a unique mechanism of action.

Preclinical Biological Activity Profiling of 3 Piperazin 1 Yl Propanethiohydrazide: in Vitro and in Vivo Investigations

In Vitro Pharmacological and Biological Activity Studies

No peer-reviewed studies detailing the in vitro pharmacological and biological activity of 3-(Piperazin-1-yl)propanethiohydrazide were identified.

Antiproliferative and Anticancer Activity Assessments

There are no available research findings on the antiproliferative and anticancer activities of this compound.

Selection and Characterization of Human Cancer Cell Lines (e.g., K562, HeLa, MCF-7, MDA-MB-231)

No studies were found that investigated the effects of this compound on human cancer cell lines such as K562, HeLa, MCF-7, or MDA-MB-231.

Quantitative Cell Viability and Growth Inhibition Assays (e.g., MTT assay)

There is no published data from quantitative cell viability and growth inhibition assays, such as the MTT assay, for this compound.

Antimicrobial Activity Evaluations (Antibacterial and Antifungal)

No studies on the antimicrobial activity of this compound have been published.

Selection of Pathogenic Microbial Strains and Susceptibility Testing (e.g., Agar Diffusion Method)

Information regarding the selection of pathogenic microbial strains and susceptibility testing of this compound is not available in the scientific literature.

Antiviral Activity Assessments (e.g., against specific plant or animal viruses)

There is no available research on the antiviral activity of this compound.

Based on a comprehensive search of available scientific literature and databases, there is no specific preclinical biological activity data available for the chemical compound This compound . The requested detailed information regarding its enzyme inhibition profile and in vivo pharmacological studies could not be located in the public domain.

Therefore, it is not possible to generate the requested article focusing solely on the preclinical biological activity of this compound as per the specified outline. The strict requirement to adhere to the provided structure and to include detailed, informative, and scientifically accurate content for each section cannot be met due to the absence of research findings for this specific compound.

Further research and publication of preclinical data for this compound would be required to produce the outlined scientific article.

Elucidation of Molecular Mechanisms of Action and Target Identification for 3 Piperazin 1 Yl Propanethiohydrazide

Investigation of Receptor Binding Affinity, Selectivity, and Agonist/Antagonist Properties (e.g., Serotonin (B10506) Receptors, Serotonin Transporter)

Piperazine (B1678402) derivatives are a well-known class of compounds that frequently interact with serotonin receptors and the serotonin transporter (SERT). For instance, various 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives have been synthesized and evaluated for their dual action at 5-HT1A serotonin receptors and SERT, showing potential as a new class of antidepressants. nih.govnih.gov Some of these compounds exhibit high nanomolar affinity for both targets. nih.gov For example, certain derivatives have shown Ki values of 20 nM for both the 5-HT transporter and 5-HT1A receptors. nih.gov The functional activity of these compounds can vary, with some acting as antagonists at 5-HT1A receptors. nih.gov The structural elements, such as the nature of the aryl groups and the length of the spacer, significantly influence the binding affinity for different serotonin receptor subtypes like 5-HT1A, 5-HT2A, and 5-HT7. nih.gov The piperazine moiety itself is often crucial for these interactions, frequently forming key bonds with receptor binding sites. nih.gov Additionally, piperidine (B6355638) derivatives, which are structurally related to piperazines, have also been investigated for their high-affinity binding to SERT. researchgate.net

Enzyme Target Identification and Comprehensive Inhibition Kinetics (e.g., MEK1 Kinase, IMPDH)

The piperazine scaffold is present in numerous enzyme inhibitors targeting a variety of enzymes.

MEK1 Kinase: While direct inhibition of MEK1 by a compound with the exact structure of 3-(Piperazin-1-yl)propanethiohydrazide is not documented, piperazine-containing molecules have been developed as kinase inhibitors. ed.ac.uk The combination of MEK inhibitors with other signaling pathway inhibitors, such as those for PI3K, has been explored as a therapeutic strategy in certain cancers. nih.gov Prolonged inhibition of the MEK1/2-ERK signaling pathway can lead to significant changes in cellular states and gene expression in immune cells. nih.gov

IMPDH (Inosine Monophosphate Dehydrogenase): IMPDH is a target for immunosuppressive, antiviral, and anticancer agents. mostwiedzy.pl Inhibition of IMPDH can lead to a reduction in guanine (B1146940) nucleotide pools, thereby affecting DNA and RNA synthesis. mostwiedzy.pl While specific data for this compound is not available, various complex molecules containing heterocyclic rings are known IMPDH inhibitors. mdpi.comnih.gov For example, mycophenolic acid, an IMPDH inhibitor, has been shown to affect key oncogenic drivers in glioblastoma cells. nih.gov

Other enzyme targets for piperazine-containing compounds include phosphoglycerate dehydrogenase (PHGDH), where piperazine-1-thiourea derivatives have been identified as inhibitors. nih.gov

Analysis of Modulation of Intracellular Signaling Pathways and Cellular Processes

Given the interaction of piperazine derivatives with receptors and enzymes, they can modulate a variety of intracellular signaling pathways and cellular processes.

Compounds targeting serotonin receptors and transporters can significantly impact serotonergic neurotransmission, which is crucial for mood regulation. nih.gov Inhibition of the MEK/ERK pathway by specific inhibitors can alter inflammatory responses and cell cycle progression. nih.gov Furthermore, inhibition of enzymes like IMPDH can disrupt nucleotide metabolism, leading to cytostatic or cytotoxic effects, and can synergize with other chemotherapeutic agents. mdpi.comnih.gov The piperazine moiety is also found in compounds that inhibit PI3Kδ, a key enzyme in inflammatory and immune responses, suggesting a role in modulating these pathways. nih.gov

Detailed Protein-Ligand Interaction Analysis

The analysis of how a ligand interacts with its protein target is crucial for understanding its mechanism of action and for further drug development.

Biochemical assays are fundamental in confirming the direct interaction between a compound and its putative target. These assays often involve purified proteins and measure changes in enzymatic activity, binding affinity, or other biochemical parameters upon addition of the compound. For piperazine derivatives targeting enzymes like PHGDH, biochemical assays have been essential to establish structure-activity relationships and confirm the necessity of specific chemical groups, like the thiourea moiety, for inhibitory activity. nih.gov

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a drug binds to its target within a live cell. researchgate.netnih.govnih.gov The principle is that a protein's thermal stability increases upon ligand binding. researchgate.netnih.gov This method does not require modification of the compound and can be performed in intact cells or cell lysates. frontiersin.org CETSA can be used in a targeted manner with Western blotting to confirm engagement with a specific protein or in a proteome-wide fashion using mass spectrometry (MS-CETSA or Thermal Proteome Profiling) to identify multiple targets. nih.govfrontiersin.org While no CETSA data exists for this compound, this technique would be a key step in validating its intracellular targets. rsc.org

For identifying novel targets of a compound without a pre-existing hypothesis, advanced proteomics approaches are employed. nih.gov Chemical proteomics often involves creating a chemical probe from the compound of interest, which is then used to "fish" for its binding partners in a cell lysate. nih.gov These protein partners are subsequently identified by mass spectrometry. nih.gov Another label-free approach is proteome-wide CETSA (TPP), which can reveal changes in the thermal stability of thousands of proteins simultaneously upon drug treatment, thus identifying direct targets and downstream pathway effects. frontiersin.org These powerful techniques are instrumental in the de novo identification of molecular targets for new chemical entities. nih.gov

Future Research Directions and Translational Preclinical Potential of 3 Piperazin 1 Yl Propanethiohydrazide

Prospective Development of Novel Derivatives with Enhanced Potency, Selectivity, and Favorable Preclinical Profiles

The development of novel derivatives of 3-(Piperazin-1-yl)propanethiohydrazide is a key strategy to optimize its therapeutic potential. The inherent versatility of the piperazine (B1678402) and thiohydrazide scaffolds allows for systematic structural modifications to enhance potency, improve selectivity, and achieve favorable preclinical profiles.

Strategies for Derivative Synthesis:

Substitution on the Piperazine Ring: The secondary amine in the piperazine ring is a prime site for modification. Introduction of various alkyl, aryl, or heterocyclic groups can significantly influence the compound's lipophilicity, steric bulk, and electronic properties, thereby affecting its interaction with biological targets.

Modification of the Propanethiohydrazide (B12116323) Chain: Alterations to the length and branching of the propane (B168953) chain can impact the molecule's flexibility and orientation within a target's binding site.

Bioisosteric Replacement: Replacing the thioamide group with other bioisosteres, such as amides or sulfonamides, could modulate the compound's metabolic stability and pharmacokinetic properties.

Illustrative Data on Hypothetical Derivatives:

The following table presents hypothetical data for a series of rationally designed derivatives of this compound, illustrating the potential for enhanced biological activity based on modifications to the core structure.

| Compound ID | Modification | Target | In Vitro Potency (IC50, µM) | Selectivity Index |

| Parent Compound | This compound | Target X | 15.2 | 1 |

| Derivative A | N-benzylpiperazine | Target X | 2.8 | 5.4 |

| Derivative B | 2-methylpropane chain | Target X | 8.1 | 1.9 |

| Derivative C | Thioamide to amide replacement | Target X | 25.6 | 0.6 |

Exploration of Undiscovered Biological Activities and Novel Therapeutic Applications

The piperazine nucleus is a well-established pharmacophore found in a wide array of approved drugs with diverse therapeutic applications, including antipsychotic, antihistamine, and anticancer agents. mdpi.com Similarly, thiohydrazide and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and analgesic properties. nih.govacgpubs.orgresearchgate.netresearchgate.net

Given the rich pharmacology of its constituent moieties, this compound and its analogues represent a promising area for the discovery of novel biological activities.

Potential Therapeutic Areas for Exploration:

Antimicrobial and Antifungal Activity: Piperazine derivatives have shown significant activity against various bacterial and fungal strains. acgpubs.orgresearchgate.net The thiohydrazide component could further enhance this potential, making these compounds candidates for combating infectious diseases.

Anticancer Activity: Numerous piperazine-containing compounds have been developed as anticancer agents. nih.gov The exploration of the cytotoxic effects of this compound derivatives against a panel of cancer cell lines is a logical next step.

Anti-inflammatory and Analgesic Potential: Hydrazide and hydrazone derivatives have been evaluated in preclinical models for their anti-inflammatory and analgesic effects. mdpi.comnih.govresearchgate.netscilit.com The carrageenan-induced paw edema model in rats is a standard method to assess anti-inflammatory activity, while the formalin test can be used to evaluate analgesic potential. mdpi.comnih.govresearchgate.netscilit.com

Representative Research Findings on Related Scaffolds:

| Compound Class | Biological Activity | Preclinical Model | Key Findings |

| Piperazine Derivatives | Antimicrobial | Broth microdilution against S. aureus and E. coli | Many derivatives show significant activity. acgpubs.orgresearchgate.net |

| Hydrazone Derivatives | Anti-inflammatory | Carrageenan-induced paw edema in rats | Dose-dependent reduction in paw edema. nih.govresearchgate.net |

| Thiohydrazide Analogues | Anticancer | In vitro cytotoxicity against various cancer cell lines | Potent activity against specific cancer types. mdpi.com |

Integration of Innovative Preclinical Research Models and Methodologies

To thoroughly evaluate the translational potential of this compound and its derivatives, the integration of innovative preclinical research models and methodologies is essential.

Advanced Preclinical Models:

Three-Dimensional (3D) Cell Cultures: Spheroid and organoid models can provide a more physiologically relevant environment for assessing anticancer activity compared to traditional 2D cell cultures.

Zebrafish Larvae Models: These models offer a high-throughput in vivo platform for toxicity screening and preliminary efficacy studies.

Humanized Mouse Models: For immuno-oncology applications, mouse models with a reconstituted human immune system can provide valuable insights into the interaction of the compounds with human immune cells.

Modern Methodologies:

High-Throughput Screening (HTS): HTS can be employed to rapidly screen a large library of derivatives against a panel of biological targets to identify lead compounds.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of the compounds with their targets and to guide the rational design of more potent derivatives.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD modeling can help to establish a quantitative relationship between the drug concentration and its pharmacological effect, which is crucial for optimizing dosing regimens in further preclinical and clinical studies.

Strategic Outlook for Further Preclinical Development of this compound and its Analogues

The preclinical development of this compound and its analogues should follow a strategic and milestone-driven approach.

Key Strategic Steps:

Lead Identification and Optimization: Synthesis and screening of a focused library of derivatives to identify lead compounds with potent and selective activity against a chosen therapeutic target.

In Vitro ADME Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties to identify compounds with favorable drug-like characteristics.

In Vivo Efficacy Studies: Evaluation of the lead compounds in relevant animal models of the target disease to demonstrate proof-of-concept.

Preliminary Toxicology and Safety Pharmacology: Initial assessment of the compounds' safety profiles to identify any potential liabilities.

A successful preclinical development program will pave the way for Investigational New Drug (IND)-enabling studies and the eventual translation of these promising compounds into the clinic. The multifaceted nature of the this compound scaffold provides a fertile ground for the discovery and development of next-generation therapeutics.

Q & A

Basic Research Question

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Safety protocols : Use PPE (gloves, goggles) and fume hoods. Avoid skin contact, as piperazine derivatives may irritate .

- Waste disposal : Neutralize with dilute HCl before incineration to avoid environmental release .

How can reaction yields be optimized for piperazine-thiohydrazide conjugates?

Advanced Research Question

- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of piperazine to thiohydrazide precursor to drive completion .

- Purification techniques : Use flash chromatography (silica gel, MeOH:DCM gradients) or recrystallization (ethanol/water) .

- Real-time monitoring : Employ TLC or LC-MS to track intermediate formation .

What computational tools are effective for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), bioavailability, and cytochrome P450 interactions .

- Molecular dynamics (MD) simulations : Analyze stability in biological membranes (e.g., GROMACS) .

How do structural modifications (e.g., sulfonyl vs. carbonyl groups) impact the compound’s biological activity?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.